molecular formula C16H15ClN2O4S B2840867 1-(4-chlorophenyl)-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)methanesulfonamide CAS No. 922064-28-6

1-(4-chlorophenyl)-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)methanesulfonamide

Cat. No.: B2840867
CAS No.: 922064-28-6
M. Wt: 366.82
InChI Key: KCEUDBQGBKFZDF-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)methanesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, a tetrahydrobenzo[f][1,4]oxazepin ring, and a methanesulfonamide group

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)methanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the tetrahydrobenzo[f][1,4]oxazepin ring: This step involves the cyclization of appropriate precursors under specific conditions to form the oxazepin ring.

    Introduction of the chlorophenyl group: This step involves the substitution reaction where a chlorophenyl group is introduced into the molecule.

    Attachment of the methanesulfonamide group: This step involves the reaction of the intermediate compound with methanesulfonyl chloride to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

1-(4-chlorophenyl)-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)methanesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-chlorophenyl)-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)methanesulfonamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with specific biological targets.

    Biological Research: It is used in studies to understand its effects on various biological pathways and processes.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific context of its use in research or therapeutic applications.

Comparison with Similar Compounds

1-(4-chlorophenyl)-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)methanesulfonamide can be compared with other similar compounds, such as:

  • 1-(4-chlorophenyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide
  • 1-(4-chlorophenyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propylsulfonamide

These compounds share structural similarities but differ in the functional groups attached to the oxazepin ring

Properties

IUPAC Name

1-(4-chlorophenyl)-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O4S/c17-12-3-1-11(2-4-12)10-24(21,22)19-13-5-6-15-14(9-13)16(20)18-7-8-23-15/h1-6,9,19H,7-8,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCEUDBQGBKFZDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)Cl)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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